molecular formula C23H27N3O6S B11006232 (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide

Cat. No.: B11006232
M. Wt: 473.5 g/mol
InChI Key: GJNDCLPWYUNCOK-WUXMJOGZSA-N
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Description

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisobenzofuran moiety, a thiadiazole ring, and a hexenamide chain, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide typically involves multiple steps:

    Formation of the Dihydroisobenzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisobenzofuran ring.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is usually introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carbonyl compound.

    Coupling Reactions: The final step involves coupling the dihydroisobenzofuran and thiadiazole intermediates with the hexenamide chain using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups within the dihydroisobenzofuran and hexenamide moieties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its diverse functional groups. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide: Lacks the thiadiazole ring.

    (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide: Lacks the methyl group on the hexenamide chain.

Uniqueness

The presence of both the thiadiazole ring and the dihydroisobenzofuran moiety in (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide makes it unique. This combination of functional groups is rare and provides the compound with distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide

InChI

InChI=1S/C23H27N3O6S/c1-12(7-9-17(27)24-23-26-25-21(33-23)16-5-4-10-31-16)6-8-14-19(28)18-15(11-32-22(18)29)13(2)20(14)30-3/h6,16,28H,4-5,7-11H2,1-3H3,(H,24,26,27)/b12-6+

InChI Key

GJNDCLPWYUNCOK-WUXMJOGZSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C4CCCO4)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C4CCCO4)O

Origin of Product

United States

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